molecular formula C10H10<br>C6H4(CH=CH2)2<br>C10H10 B073037 Divinylbenzene CAS No. 1321-74-0

Divinylbenzene

Cat. No.: B073037
CAS No.: 1321-74-0
M. Wt: 390.6 g/mol
InChI Key: MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Description

Divinylbenzene (DVB) has a benzene ring in combination with meta and para isomers of DVB and ethylvinylbenzene. It acts as a monomeric unit which facilitates the preparation of polythis compound by anionic polymerization.
This compound (DVB) consists of a combination of meta and para isomers of DVB and ethylvinylbenzene. It can be used as a monomer for the preparation of linear polythis compound by anionic polymerization.
This compound (DVB) is a bis unsaturated monomer. DVB along with styrene as a co monomer is used in producing cross linked polymers. Several examples have reported. Polymerization with high concentrations of DVB produces popcorn polymers.
Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber.

Mechanism of Action

Target of Action

Divinylbenzene (DVB) is an organic compound with the chemical formula C6H4(CH=CH2)2 . It is related to styrene (vinylbenzene, C6H5−CH=CH2) by the addition of a second vinyl group . The primary targets of DVB are the styrene units in the polymerization process . DVB acts as a crosslinking agent, forming bonds between the styrene units and creating a three-dimensional network structure .

Mode of Action

DVB interacts with its targets through a process known as copolymerization. In this process, DVB and styrene react to form a copolymer, known as styrene-divinylbenzene (S-DVB) . The resulting cross-linked polymer is mainly used for the production of ion exchange resin and Merrifield resins for peptide synthesis . The abundant incorporation of DVB in isotactic poly(styrene) units has been achieved by the stereospecific copolymerization .

Biochemical Pathways

The biochemical pathways affected by DVB primarily involve the polymerization of styrene. DVB acts as a crosslinking agent in these pathways, contributing to the formation of a three-dimensional network structure in the resulting polymer . This structure is crucial for the polymer’s properties and applications, including its use in ion exchange resins and peptide synthesis .

Pharmacokinetics

Dvb is a liquid at room temperature and is soluble in ethanol and ether , which may influence its distribution and interaction in certain environments.

Result of Action

The molecular effects of DVB’s action primarily involve the formation of a cross-linked polymer structure. This structure results from the copolymerization of DVB and styrene, forming S-DVB

Action Environment

Biochemical Analysis

Biochemical Properties

Divinylbenzene interacts with a variety of biomolecules in its role as a component of polymeric substrates. These substrates, based on a styrene–this compound copolymer, can be used as stationary phases in reversed-phase chromatography without modification . The interaction between this compound and these biomolecules is primarily physical, involving the formation of a stable matrix that allows for efficient separation and analysis.

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a component of polymeric substrates used in chromatography. These substrates can influence cellular function by enabling the separation and analysis of various cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the formation of polymeric substrates. These substrates interact with biomolecules, enabling their separation and analysis. This interaction does not involve enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to the stability and degradation of the polymeric substrates it forms. These substrates are hydrolytically stable and widely used, indicating their long-term effectiveness .

Metabolic Pathways

This compound is involved in the formation of polymeric substrates, but it does not directly interact with metabolic pathways or enzymes .

Transport and Distribution

This compound, as a component of polymeric substrates, is distributed within the stationary phase of a chromatography system. It does not interact with transporters or binding proteins, nor does it have effects on its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization. As a component of polymeric substrates used in chromatography, it is distributed throughout the stationary phase .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2
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InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1C=C
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Molecular Formula

C10H10, Array
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DSSTOX Substance ID

DTXSID30110005
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Molecular Weight

130.19 g/mol
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Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid.
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Boiling Point

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F
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Flash Point

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005%
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Density

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93
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Vapor Density

Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg
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Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.
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Color/Form

Pale, straw-colored liquid.

CAS No.

1321-74-0, 91-14-5, 9003-69-4
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Melting Point

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does divinylbenzene contribute to the properties of polymers?

A1: this compound acts as a crosslinking agent, forming bridges between polymer chains. [, , , ] This crosslinking significantly influences the polymer's properties, enhancing its mechanical strength, thermal stability, and resistance to solvents. [, , , ]

Q2: What are the downstream effects of using this compound in the synthesis of ion-exchange resins?

A2: The incorporation of this compound in ion-exchange resins imparts several desirable characteristics. It increases their mechanical strength, allowing them to withstand high flow rates and pressure drops in industrial applications. [, , ] Additionally, this compound controls the porosity of the resin, influencing its selectivity for specific ions. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound exists as isomers, with the most common being meta-divinylbenzene and para-divinylbenzene. Both isomers share the same molecular formula, C10H10, and molecular weight of 130.19 g/mol. []

Q4: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Several spectroscopic techniques are employed for the characterization of this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure, including the identification of isomers and the determination of the degree of crosslinking. [, , , ]
  • Infrared (IR) spectroscopy: Useful for identifying functional groups and studying the polymerization process. [, , ]
  • Gas Chromatography (GC): Coupled with techniques like mass spectrometry (GC-MS) or flame ionization detection (GC-FID), GC is valuable for analyzing the purity of this compound and studying reaction kinetics. [, , ]

Q5: How does this compound contribute to the thermal stability of polymers?

A5: this compound's crosslinking ability significantly enhances the thermal stability of polymers. [, , , ] The crosslinks restrict the movement of polymer chains, preventing degradation at higher temperatures. [, , , ] This makes this compound-crosslinked polymers suitable for applications requiring high-temperature resistance.

Q6: What is the impact of different diluents on the porosity of styrene-divinylbenzene copolymers?

A6: Research has shown that the choice of diluent during polymerization significantly influences the porosity of styrene-divinylbenzene copolymers. [, ] Cyclohexanol, for instance, has been found to be a highly effective diluent, promoting the formation of highly porous structures even at low this compound concentrations. []

Q7: Can you elaborate on the catalytic applications of this compound-based materials?

A7: While this compound itself isn't inherently catalytic, it plays a crucial role in creating materials with catalytic properties. For example, poly(styrene-co-divinylbenzene) microspheres can serve as supports for enzyme immobilization, improving enzyme stability and enabling their use in various catalytic reactions. []

Q8: How is computational chemistry employed in the study of this compound-based polymers?

A8: Computational chemistry techniques are valuable tools for understanding the properties and behavior of this compound-based polymers. For instance, molecular dynamics simulations can provide insights into the relationship between crosslink density, chain mobility, and the mechanical properties of these polymers.

Q9: How does the isomeric structure of this compound (meta vs. para) affect the properties of the resulting polymers?

A9: The isomeric structure of this compound plays a significant role in determining the final properties of the polymer. Studies on the polymerization of meta-divinylbenzene and para-divinylbenzene with different porogens highlight these differences. [] Polymers synthesized using meta-divinylbenzene tend to exhibit a broader pore size distribution compared to those derived from para-divinylbenzene. []

Q10: How does varying the this compound content in copolymers impact their properties and applications?

A10: The amount of this compound incorporated during polymerization directly influences the crosslink density of the resulting copolymer, which in turn affects its properties and applications.

  • Higher this compound content: Leads to a more rigid and porous structure with higher glass transition temperature and increased chemical resistance. These copolymers find applications as adsorbents, catalysts supports, and in separation technologies. [, , ]

Q11: How does the incorporation of this compound influence the stability of encapsulated materials, such as phase change materials?

A11: Studies on the encapsulation of octadecane, a phase change material, within poly(this compound) microcapsules demonstrate the positive impact of this compound on stability. [, ] The rigid poly(this compound) shell provides excellent protection to the encapsulated octadecane, preventing leakage and maintaining its thermal properties over multiple heating and cooling cycles. [, ]

Q12: How is the pore size distribution of this compound-based polymers determined?

A12: Several methods are employed to determine the pore size distribution of this compound-based polymers:

  • Nitrogen adsorption-desorption isotherms: Provides information about the surface area and pore volume distribution using the Brunauer-Emmett-Teller (BET) theory. [, ]
  • Mercury porosimetry: Determines the pore size distribution based on the intrusion of mercury into the pores of the material under pressure. []
  • Scanning Electron Microscopy (SEM): Offers visual insights into the morphology and pore structure of the polymer. [, ]

Q13: What are the environmental concerns associated with this compound-based polymers?

A13: this compound-based polymers, like many synthetic polymers, generally exhibit high resistance to degradation, potentially leading to persistence in the environment. Research efforts focus on developing strategies for the recycling and controlled degradation of these polymers to mitigate their environmental impact.

Q14: What factors influence the solubility of this compound-based polymers?

A14: The solubility of this compound-based polymers depends on several factors:

  • Crosslink density: Higher this compound content leads to increased crosslinking, making the polymer less soluble or even insoluble in common organic solvents. [, ]
  • Nature of the comonomer: The choice of comonomer significantly affects solubility. Hydrophilic comonomers enhance the polymer's solubility in polar solvents, while hydrophobic comonomers promote solubility in non-polar solvents. []

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